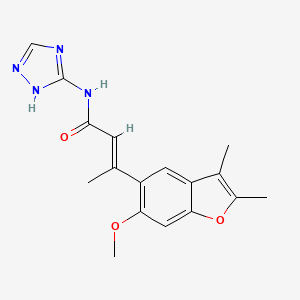

(E)-3-(6-methoxy-2,3-dimethylbenzofuran-5-yl)-N-(1H-1,2,4-triazol-3-yl)but-2-enamide

Description

Properties

IUPAC Name |

(E)-3-(6-methoxy-2,3-dimethyl-1-benzofuran-5-yl)-N-(1H-1,2,4-triazol-5-yl)but-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3/c1-9(5-16(22)20-17-18-8-19-21-17)12-6-13-10(2)11(3)24-15(13)7-14(12)23-4/h5-8H,1-4H3,(H2,18,19,20,21,22)/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSEFVKXPKAUVIU-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC(=C(C=C12)C(=CC(=O)NC3=NC=NN3)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(OC2=CC(=C(C=C12)/C(=C/C(=O)NC3=NC=NN3)/C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(6-methoxy-2,3-dimethylbenzofuran-5-yl)-N-(1H-1,2,4-triazol-3-yl)but-2-enamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article reviews the biological activity of this compound based on existing literature and research findings.

- Molecular Formula : C17H18N4O

- Molecular Weight : 326.35 g/mol

- CAS Number : 1173554-28-3

The compound features a benzofuran moiety linked to a triazole group, which is significant for its biological activity. Benzofurans are known for their diverse pharmacological properties, including anticancer and antimicrobial activities. The triazole group contributes to the compound's ability to interact with biological targets, potentially influencing cell signaling pathways and gene expression.

Anticancer Activity

Recent studies have demonstrated that compounds similar to (E)-3-(6-methoxy-2,3-dimethylbenzofuran-5-yl)-N-(1H-1,2,4-triazol-3-yl)but-2-enamide exhibit promising anticancer properties. For instance:

- Cell Line Studies : Research involving various human lung cancer cell lines (A549, HCC827, NCI-H358) showed that derivatives of benzofuran displayed significant cytotoxicity. The compound's structure allows it to inhibit cell proliferation effectively in vitro using MTS cytotoxicity assays and BrdU proliferation assays .

- IC50 Values : In studies evaluating the IC50 values of related compounds:

Antimicrobial Activity

Antimicrobial testing has also been conducted on compounds with similar structures:

- Testing Against Bacteria : The antimicrobial efficacy was evaluated against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. Compounds demonstrated varying degrees of antibacterial activity using broth microdilution methods according to CLSI guidelines .

- Eukaryotic Model Testing : The yeast Saccharomyces cerevisiae was included as a model organism for eukaryotic testing, which provided insights into the broader implications of these compounds on cellular health beyond prokaryotic systems .

Comparative Analysis of Biological Activity

| Compound | Anticancer Activity (IC50 μM) | Antimicrobial Activity | Notes |

|---|---|---|---|

| Compound 5 | A549: 6.26; NCI-H358: 6.48 | Moderate against E. coli | High selectivity needed |

| Compound 6 | HCC827: 20.46; NCI-H358: 16.00 | Significant against S. aureus | Further optimization required |

| (E)-3-(6-methoxy...) | TBD | TBD | Potential for drug development |

Case Studies

A notable case study involved the synthesis and evaluation of various benzofuran derivatives that were designed to enhance anticancer activity while minimizing toxicity to normal cells. These studies highlighted the importance of structural modifications in optimizing biological activity and reducing adverse effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous molecules reported in recent literature, focusing on structural motifs, physicochemical properties, and functional implications.

Triazole-Containing Enamide Derivatives

describes enantiomeric pairs of triazole-linked enamide derivatives (compounds 96 , 97 , 101 , 102 ), which share the N-(1H-1,2,4-triazol-3-yl)acetamide backbone with the target compound. Key differences include:

- Substituent Variation : The target compound’s benzofuran group contrasts with the trifluoromethylphenyl or difluoromethylpyridinyl substituents in . These electron-withdrawing groups (e.g., CF₃) may enhance metabolic stability compared to the methoxy and methyl groups on the benzofuran core .

- Stereochemical Impact : The (E) configuration in the target compound mirrors the enantiomeric separation observed in , where distinct retention times (1.41 vs. 2.45 min for 96 and 97 ) were linked to stereochemical differences. This suggests that the (E) configuration may similarly influence chromatographic behavior and bioavailability .

Crystalline Enamide Derivatives

discloses a crystalline form of (S,E)-4-(dimethylamino)-N-(3-(4-(2-hydroxy-1-phenylethylamino)-6-phenylfuro[2,3-d]pyrimidin-5-yl)phenyl)but-2-enamide. While this compound shares the enamide linker and (E) stereochemistry, its furopyrimidine core and hydroxy-phenylethylamino substituent introduce distinct hydrogen-bonding capabilities. The dimethylamino group may enhance solubility relative to the target compound’s benzofuran system, which is more lipophilic .

Benzothiazole Acetamide Analogues

lists N-(6-trifluoromethylbenzothiazole-2-yl)acetamide derivatives with methoxyphenyl substituents. These compounds diverge significantly in their heterocyclic cores (benzothiazole vs. benzofuran) but retain the amide linkage. The trifluoromethyl group on benzothiazole may confer greater electronegativity and resistance to oxidative metabolism compared to the target compound’s methyl and methoxy groups .

Triazole-Containing Amines

details simpler triazole derivatives like 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline and N-Methyl-2-(1H-1,2,4-triazol-1-ylmethyl)benzylamine. While lacking the enamide or benzofuran components, these compounds highlight the versatility of the triazole moiety in forming hydrogen bonds and π-π interactions. Their melting points (e.g., 158–159°C for 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline) suggest moderate thermal stability, a property likely shared by the target compound .

Comparative Data Table

Key Research Findings

- Structural Flexibility : The target compound’s benzofuran-triazole combination offers a balance between lipophilicity (from benzofuran) and hydrogen-bonding capacity (from triazole), distinguishing it from ’s pyrrole-based analogs and ’s benzothiazole derivatives.

- Stereochemical Significance : The (E) configuration, as in , may confer optimal spatial arrangement for target binding, analogous to the enantiomer-specific bioactivity observed in .

- Synthetic Challenges : The methoxy and methyl groups on benzofuran may complicate synthesis compared to ’s simpler triazole amines, necessitating advanced purification techniques like SFC (as in ) .

Q & A

Q. What synthetic methodologies are employed to prepare (E)-3-(6-methoxy-2,3-dimethylbenzofuran-5-yl)-N-(1H-1,2,4-triazol-3-yl)but-2-enamide?

The synthesis typically involves a multi-step approach:

- Benzofuran Core Formation : Cyclization of substituted phenols under acidic or oxidative conditions (e.g., using H₂SO₄ or iodine) to generate the 6-methoxy-2,3-dimethylbenzofuran moiety .

- Enamide Coupling : The (E)-but-2-enamide linker is introduced via a condensation reaction between the benzofuran carbonyl and the triazole amine. Reagents like EDCI/HOBt in DMF or THF are commonly used for amide bond formation .

- Purification : Silica gel chromatography or recrystallization ensures purity, with final characterization via ¹H/¹³C NMR, HRMS, and melting point analysis .

Q. Which spectroscopic and crystallographic techniques validate the structure of this compound?

- Spectroscopy : ¹H/¹³C NMR confirms proton and carbon environments, particularly the (E)-configuration of the enamide (J ≈ 12–16 Hz for trans coupling). IR spectroscopy verifies amide C=O stretching (~1650–1700 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement and ORTEP-III for graphical representation resolves stereochemistry and bond lengths. WinGX software aids in data processing .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations elucidate electronic properties and reactivity?

- Molecular Geometry Optimization : DFT (e.g., B3LYP/6-31G**) predicts ground-state geometry, HOMO-LUMO gaps, and charge distribution, aiding in understanding electrophilic/nucleophilic sites .

- Reactivity Insights : Fukui indices identify regions prone to nucleophilic/electrophilic attacks, while electrostatic potential maps highlight hydrogen-bonding capabilities .

Q. What strategies resolve contradictions in biological activity data across studies?

- Assay Standardization : Replicate experiments under controlled conditions (e.g., pH, temperature) to minimize variability .

- Purity Verification : Use HPLC (>95% purity) to rule out impurities affecting activity .

- Stereochemical Confirmation : SCXRD or NOESY NMR ensures the (E)-configuration, as Z-isomers may exhibit divergent bioactivity .

Q. How can structural modifications enhance target selectivity in enzyme inhibition studies?

- Functional Group Tuning : Introduce electron-withdrawing groups (e.g., -CF₃) to the benzofuran ring to modulate electron density and binding affinity .

- Triazole Substitution : Replace the 1H-1,2,4-triazole with a tetrazole or benzothiazole to alter hydrogen-bonding patterns and steric effects .

Methodological Case Studies

Case Study: Optimizing Crystallographic Refinement for Ambiguous Electron Density

- Issue : Overlapping electron density in the triazole-benzofuran junction.

- Resolution : Use SHELXL’s restraints (e.g., DFIX, FLAT) to refine bond lengths/angles. Validate with residual density maps and R-factor convergence (<5%) .

Case Study: Addressing Low Bioavailability in Pharmacokinetic Studies

- Problem : Poor solubility limits in vivo efficacy.

- Solution : Derivatize the enamide with PEGylated side chains or formulate as nanocrystals to enhance aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.